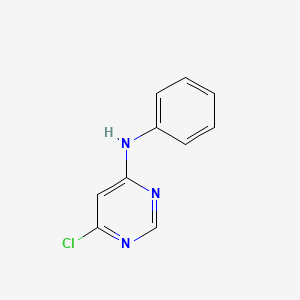

6-chloro-N-phenylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCALDEHHCLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization in Pyrimidinamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different proton environments. The pyrimidine (B1678525) ring proton typically appears as a singlet at approximately 8.51 ppm. The protons of the phenyl group exhibit multiplets in the range of 7.15 to 7.39 ppm. A singlet corresponding to the N-methyl group is observed at around 3.57 ppm.

The ¹³C NMR spectrum of this analogue provides further structural confirmation. The carbon atoms of the pyrimidine ring resonate at approximately 156.6, 153.9, and 152.4 ppm. The phenyl ring carbons show signals at 142.2, 129.8, 128.6, and 126.3 ppm, while the N-methyl carbon appears at 41.7 ppm.

These assignments, based on a related structure, serve as a strong predictive foundation for the spectral characteristics of 6-chloro-N-phenylpyrimidin-4-amine. The absence of the N-methyl signal and the nitro group would lead to predictable shifts in the corresponding pyrimidine and ancillary group signals.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analogue

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.51 (s, 1H) | Pyrimidine-H |

| ¹H | 7.39-7.37 (m, 3H) | Phenyl-H |

| ¹H | 7.17-7.15 (m, 2H) | Phenyl-H |

| ¹H | 3.57 (s, 3H) | N-CH₃ |

| ¹³C | 156.6, 153.9, 152.4 | Pyrimidine-C |

| ¹³C | 142.2, 129.8, 128.6, 126.3 | Phenyl-C |

| ¹³C | 41.7 | N-CH₃ |

| Note: Data is for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a compound structurally similar to the title compound, Electrospray Ionization Mass Spectrometry (ES-MS) reveals a protonated molecular ion peak [M+H]⁺ at an m/z of 265.0. This corresponds to the addition of a proton to the molecular mass of the compound.

The fragmentation of pyrimidine derivatives under mass spectrometric conditions often involves characteristic losses of substituents and ring cleavage. Common fragmentation pathways can include the loss of the chloro group, the phenyl group, or parts of the pyrimidine ring itself, providing valuable structural information. While detailed fragmentation analysis for the specific title compound is not provided in the searched literature, the molecular ion peak would be the primary indicator of its successful synthesis and purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes would include N-H stretching of the secondary amine, C-N stretching, C=C and C=N stretching of the aromatic and pyrimidine rings, and C-Cl stretching. The N-H stretch typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches (if present) would be found just below this value. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the amine linkage would be expected in the 1250-1335 cm⁻¹ range for aromatic amines. The C-Cl stretch typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N, C=C (pyrimidine) | Stretch | 1400 - 1600 |

| C=C (phenyl) | Stretch | 1450 - 1600 |

| C-N (aromatic amine) | Stretch | 1250 - 1335 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not detailed in the provided sources, extensive studies on closely related derivatives, such as 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine and 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, offer significant insights into the likely solid-state conformation and intermolecular interactions.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of N-phenylpyrimidin-4-amine derivatives is largely defined by the dihedral angle between the pyrimidine and phenyl rings. In the case of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, this dihedral angle is reported to be 66.47(8)° scispace.comrsc.orgresearchgate.netnih.gov. A similar, though slightly larger, dihedral angle of 79.67(8)° is observed in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine nih.gov. This significant twist between the two aromatic systems is a common feature in such molecules and is influenced by steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrimidine ring.

Table 3: Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle between Pyrimidine and Phenyl Rings (°) | Reference |

| 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine | 66.47(8) | scispace.comrsc.orgresearchgate.netnih.gov |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 79.67(8) | nih.gov |

Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking Networks

The solid-state packing of these molecules is governed by a network of intermolecular interactions, primarily hydrogen bonds and π-stacking. In the crystal structure of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds, forming chains scispace.comrsc.orgresearchgate.netnih.gov.

Furthermore, slipped aromatic π–π stacking interactions are observed between centrosymmetrically related pairs of pyrimidine rings. In 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, the centroid-centroid separation is 3.7634(12) Å with a slippage of 1.715 Å scispace.comrsc.orgresearchgate.netnih.gov. In the nitro-substituted analogue, π–π stacking between pyrimidine rings is also a prominent feature, with centroid-centroid separations of 3.4572(8) Å and 3.5433(7) Å nih.gov. These interactions play a crucial role in the stabilization of the crystal lattice.

Table 4: Intermolecular Interaction Parameters in this compound Derivatives

| Compound | Interaction Type | Parameters | Reference |

| 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine | N—H⋯N Hydrogen Bond | Forms chains | scispace.comrsc.orgresearchgate.netnih.gov |

| 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine | π–π Stacking | Centroid-centroid distance: 3.7634(12) Å; Slippage: 1.715 Å | scispace.comrsc.orgresearchgate.netnih.gov |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | π–π Stacking | Centroid-centroid distances: 3.4572(8) Å and 3.5433(7) Å | nih.gov |

Structure Activity Relationship Sar Studies on Pyrimidin 4 Amine Derivatives, Including 6 Chloro N Phenylpyrimidin 4 Amine Analogs

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the pyrimidine (B1678525) and phenyl rings of N-phenylpyrimidin-4-amine analogs play a pivotal role in their molecular interactions with biological targets. Research has shown that even minor changes to these properties can lead to significant differences in biological activity. acs.orgtandfonline.com

The introduction of various substituents at different positions of the pyrimidine and phenyl rings has been a key strategy in optimizing the potency of these compounds. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the phenyl ring with both electron-withdrawing and electron-donating groups resulted in a relatively flat SAR, indicating that this position is tolerant to a variety of functionalities. However, replacing the phenyl ring with a pyridine (B92270) ring led to a notable increase in potency, with 3-pyridyl and 4-pyridyl analogs showing improved activity. acs.org

On the pyrimidine core itself, substitutions have a pronounced effect. The introduction of a methyl group at the 5-position of the pyrimidine ring can double the potency of some N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org Conversely, moving the methyl group to the 6-position can lead to a threefold decrease in potency. acs.org This highlights the sensitivity of the molecule's activity to the steric bulk and electronic environment around the pyrimidine core. Other small substituents at the 5-position, such as methoxy (B1213986) (OMe), fluorine (F), amino (NH₂), dimethylamino (NMe₂), and methylthio (SMe), have also been shown to yield compounds with good potency. acs.org

In studies of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, modifications on the N4-phenyl ring revealed that the presence of small groups, like a methoxy substituent, is beneficial for inhibitory activity against certain enzymes. tandfonline.com This suggests that the steric profile of the substituent is a critical determinant of molecular recognition.

The following table summarizes the structure-activity relationship of some N-benzyl-2-phenylpyrimidin-4-amine analogs, highlighting the impact of substituents on their inhibitory potency.

| Compound ID | R Group on Pyrimidine | R' Group on Phenylamine | IC₅₀ (µM) |

| 1 | H | H | 4.7 |

| 3 | H | H (phenyl instead of thiophene) | 3.1 |

| 12 | H | 4-phenyl | 3.7 |

| 16 | H | 4-pyridyl | 1.9 |

| 17 | H | 3-pyridyl | 1.1 |

| 38 | 5-methyl | 2-isopropyl | 0.070 |

| 39 | 6-methyl | 2-isopropyl | 0.210 |

| 49 | 5-methoxy | 2-isopropyl | 0.070 |

| 50 | 5-fluoro | 2-isopropyl | 0.110 |

Positional Isomerism and its Influence on Molecular Recognition

Positional isomerism, the placement of substituents at different positions on a chemical scaffold, is a critical factor that significantly influences the molecular recognition of pyrimidin-4-amine derivatives by their biological targets. The spatial arrangement of functional groups dictates the ability of a molecule to form key interactions, such as hydrogen bonds and hydrophobic contacts, within a binding site. ub.eduresearchgate.net

Similarly, the substitution pattern on the N-phenyl ring is also crucial. In a study of bispyridine benzene (B151609) derivatives, which share structural similarities in terms of aromatic rings connected by a central scaffold, it was found that 1,3-disubstituted compounds acted as full inverse agonists, while 1,4-disubstituted isomers were only partial antagonists. ub.edu This difference in efficacy, despite similar potencies, was attributed to the different geometries of the isomers and their preferential binding to distinct conformations of the receptor. ub.edu This principle can be extrapolated to N-phenylpyrimidin-4-amine analogs, where the ortho, meta, or para positioning of substituents on the phenyl ring can lead to different biological outcomes.

In the context of pyrazolo[3,4-d]pyrimidines, a scaffold related to pyrimidin-4-amines, the investigation of N5-substituted positional isomers, as opposed to the more commonly studied N1- or 6-substituted analogs, has led to the discovery of new potent inhibitors. researchgate.net This underscores the importance of systematically exploring the full chemical space afforded by positional isomerism to identify novel and more effective compounds. The characterization of regioisomers, such as N1- versus N2-substituted pyrazoles, has also been shown to be critical, as different isomers can exhibit vastly different biological activities and physicochemical properties. nih.gov

Exploration of Bioisosteric Replacements within the Pyrimidinamine Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as metabolic stability and solubility, while retaining or improving its biological activity. acs.orgmdpi.com This approach involves substituting a part of the molecule with a group that has similar steric and electronic characteristics. In the context of pyrimidin-4-amine derivatives, bioisosteric replacements within the core scaffold have been explored to optimize their therapeutic potential. nih.govmdpi.com

One common bioisosteric modification is the replacement of the pyrimidine ring with other heterocyclic systems. For example, in a series of triazolopyrimidine inhibitors, replacing the core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and, in some cases, even enhanced binding affinity. nih.gov However, substituting it with a triazolo[1,5-a]pyridine led to a significant 100-fold reduction in activity, highlighting the critical role of the pyrimidine nitrogen atoms in molecular recognition. nih.gov Similarly, replacement with a pyrazolo[1,5-a]pyrimidine (B1248293) also decreased activity, reinforcing the importance of the N4 nitrogen of the original triazolopyrimidine core. nih.gov

The following table illustrates the effect of bioisosteric replacement of the triazolopyrimidine core on inhibitory activity against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase.

| Compound ID | Core Scaffold | Aromatic Amine | IC₅₀ (µM) |

| 1 | acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine | 4-chloro-3-trifluoromethylaniline | 0.047 |

| 6 | Imidazo[1,2-a]pyrimidine | 4-chloro-3-trifluoromethylaniline | 0.15 |

| 7 | acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine | 4-chloro-3-trifluoromethylaniline | >10 |

| 8 | Pyrazolo[1,5-a]pyrimidine | 4-chloro-3-trifluoromethylaniline | 0.40 |

Further studies have shown that replacing a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor with a 1,2,4-triazole (B32235) can serve as a successful bioisosteric replacement. acs.org The triazole was able to mimic the hydrogen bonding interactions of the original amide, leading to improved potency and metabolic stability. acs.org However, other heterocyclic replacements for the amide, such as oxadiazole, thiazole, thiadiazole, tetrazoles, pyridine, and pyrazine, were found to be inactive, indicating that the 1,2,4-triazole is a privileged bioisostere in this specific context due to its optimal steric fit and hydrogen bonding capabilities. acs.org

These examples demonstrate that while bioisosteric replacement is a valuable tool, the success of a particular substitution is highly dependent on the specific molecular context and the interactions it needs to maintain with the biological target.

Conformational Dynamics and Their Correlation with Molecular Function

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical for its biological function. For pyrimidin-4-amine derivatives, the ability to adopt a specific conformation to fit into a biological target's binding site is a key determinant of their activity. nih.govtandfonline.com Molecular modeling and experimental techniques are often employed to study these dynamics and their correlation with molecular function. mdpi.comnih.gov

In diarylpyrimidine derivatives, a class of compounds that includes N-phenylpyrimidin-4-amines, the relative orientation of the two aromatic rings is crucial for activity. Molecular dynamics simulations have shown that stable N-phenylpyrimidin-4-amine substructures can retain their docked pose and key molecular interactions, such as hydrogen bonds and π-π stacking, within the binding site of a target protein. mdpi.comnih.gov The stability of these interactions is directly linked to the compound's inhibitory potency. mdpi.com For some analogs, displacement of a part of the molecule from its initial docked position during simulations has been correlated with reduced activity. mdpi.com

The length of linkers between different parts of the molecule can also influence conformation and, consequently, biological activity. Studies on diarylpyrimidine derivatives have shown that there is not always a simple proportional or inverse relationship between the length of a carbon chain linker and antiviral potency. nih.gov Instead, it is believed that different chain lengths lead to distinct conformations, which in turn result in varied antiviral activity. nih.gov In some cases, inflexible conformations caused by bulky groups have been associated with a decrease in activity against certain resistant mutant strains. nih.gov

The rotational barrier around the C-N bond connecting the phenyl and pyrimidine rings is another important aspect of conformational dynamics. The energy required to rotate around this bond can influence the preferred conformation of the molecule in solution and at the binding site. Studies on related amide systems have shown that the rotational barrier can be significantly influenced by the electronic properties of the aromatic ring and the presence of intramolecular hydrogen bonds. researchgate.net For example, the electron-withdrawing character of a pyrimidine ring can increase the rotational barrier of an adjacent C-N amide bond compared to a phenyl ring. researchgate.net This suggests that the conformational flexibility of N-phenylpyrimidin-4-amines can be fine-tuned by modifying the electronic nature of the pyrimidine and phenyl rings.

Investigation of Molecular Mechanism of Action in Pyrimidinamine Research

Modulation of Specific Enzyme Activities by Pyrimidinamine Analogs

Pyrimidinamine analogs have been shown to modulate the activity of several key enzymes involved in cellular signaling and regulation. This modulation is a primary mechanism through which these compounds can influence cellular processes.

Kinase Inhibition Profiles (e.g., Src, CDK2, EGFR, MAPK signaling protein kinases)

Kinases are a large family of enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrimidinamine derivatives have emerged as a significant class of kinase inhibitors.

Src Kinase: Src is a non-receptor tyrosine kinase that is implicated in the development and progression of various cancers. mdpi.comresearchgate.net Pyrazolopyrimidines, which share a structural resemblance to the core of 6-chloro-N-phenylpyrimidin-4-amine, have been identified as inhibitors of the Src family of kinases. nih.gov Novel pyrrolopyrimidine and pyrazolopyrimidine analogs have been designed as bone-targeted Src kinase inhibitors. nih.gov Some 2-aminopyrimidine (B69317) derivatives have shown impressive biochemical potency, with a Ki of 96 pM for c-Src. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as CDK2 inhibitors. nih.govsemanticscholar.orgmdpi.comekb.eg For instance, a series of pyrazolopyrimidine derivatives showed potent anti-proliferative activity against various cancer cell lines, with some compounds exhibiting significant inhibitory activity against CDK2/cyclin A2. nih.gov One study identified a pyrazolopyrimidine derivative with an IC₅₀ of 0.061 µM against CDK2/cyclin A2. nih.govsemanticscholar.org Another study on pyrazolo[3,4-d]pyrimidinone derivatives identified compounds with potent CDK2 inhibitory activity, with one compound showing an IC₅₀ value of 0.21 µM, which was more potent than the reference drug roscovitine. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Pyrimidine (B1678525) analogs are known to inhibit the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation. nih.gov Several pyrimidine-containing molecules are approved as EGFR inhibitors. nih.gov Studies on new pyrimidine and pyrazole-based compounds have identified potent inhibitors of wild-type EGFR and its mutated forms. nih.gov

MAPK Signaling Protein Kinases: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and apoptosis. abcam.comwikipedia.orgkegg.jp The activity of the de novo pyrimidine biosynthesis pathway is controlled by MAPK-mediated phosphorylation. nih.gov The MAPK/ERK pathway, a key component of this signaling system, is often dysregulated in cancer. wikipedia.org While direct inhibition of MAPK by this compound itself is not extensively detailed, the broader class of pyrimidine derivatives is known to interfere with upstream regulators of this pathway, such as EGFR and Src, which in turn affects MAPK signaling. researchgate.netnih.gov

| Kinase Target | Pyrimidinamine Analog Class | Key Findings | IC₅₀ Values |

|---|---|---|---|

| Src Kinase | Pyrazolopyrimidines, 2-aminopyrimidines | Inhibition of Src family kinases, with some analogs showing high potency. mdpi.comnih.govnih.gov | Ki of 96 pM for one 2-aminopyrimidine derivative. mdpi.com |

| CDK2 | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-d]pyrimidinones | Potent inhibition of CDK2/cyclin A2, leading to anti-proliferative effects. nih.govsemanticscholar.orgmdpi.com | 0.061 µM for a pyrazolopyrimidine derivative; 0.21 µM for a pyrazolo[3,4-d]pyrimidinone derivative. nih.govsemanticscholar.orgmdpi.com |

| EGFR | Pyrimidine analogs, Pyrazole-based compounds | Inhibition of wild-type and mutated EGFR, blocking downstream signaling. nih.govnih.gov | Not specified for this compound. |

| MAPK Signaling | General pyrimidine derivatives | Indirect modulation through inhibition of upstream kinases like EGFR and Src. researchgate.netnih.govnih.gov | Not applicable directly. |

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a crucial role in regulating protein stability and function. The USP1/UAF1 complex is a deubiquitinase involved in DNA damage response, and its inhibition is a potential therapeutic strategy. nih.govgoogle.com

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org Specifically, the compound ML323, a triazolylbenzyl-pyrimidinamine, is a potent and selective allosteric inhibitor of USP1-UAF1 with an IC₅₀ of 76 nM. rndsystems.commerckmillipore.comtocris.comrndsystems.com This inhibition is highly selective over other deubiquitinases. merckmillipore.com Inhibition of USP1/UAF1 by these compounds leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), a key protein in DNA replication and repair. acs.org Recently, new USP1 inhibitors have been synthesized that show potent activity in inhibiting the USP1/UAF1 deubiquitinase complex and display antiproliferative activity against cancer cells. bioworld.com

| Deubiquitinase Target | Inhibitor Class | Key Findings | IC₅₀ Values |

|---|---|---|---|

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine derivatives, Triazolylbenzyl-pyrimidinamines (e.g., ML323) | Potent and selective allosteric inhibition, leading to increased Ub-PCNA levels. acs.orgrndsystems.commerckmillipore.comtocris.comrndsystems.com | 76 nM for ML323. rndsystems.commerckmillipore.comtocris.comrndsystems.com |

Acetylcholinesterase (AChE) Enzymatic Activity Investigations

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary treatment strategy for Alzheimer's disease. umich.eduresearchgate.net

Several studies have investigated pyrimidine derivatives as potential AChE inhibitors. A series of 5H-thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated, with some compounds showing considerable inhibitory effects. umich.eduresearchgate.net Another study on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives identified a compound with an IC₅₀ of 0.88 µM against AChE, which was better than the reference drug Huperzine-A. nih.gov Additionally, novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines have been synthesized and shown to be active against acetyl and butyl cholinesterase enzymes. nih.gov While these studies focus on derivatives, they highlight the potential of the pyrimidine scaffold in designing AChE inhibitors.

Ligand-Receptor Binding Studies and Target Identification

Identifying the specific cellular targets of a compound is fundamental to understanding its mechanism of action. For pyrimidinamine derivatives, various approaches are used to identify their binding partners.

The pyrimidine nucleus is a known bioisostere of the purine (B94841) ring of ATP, which allows these compounds to bind to the ATP-binding site of kinases. nih.govnih.gov Molecular docking studies have been instrumental in visualizing the binding modes of pyrimidinamine analogs within the active sites of their target kinases, such as CDK2 and EGFR. mdpi.comnih.gov For example, docking studies of pyrazolo[3,4-d]pyrimidinone derivatives confirmed their interaction with key amino acid residues in the ATP-binding site of CDK2. mdpi.com

Target identification studies for novel antitubercular 6-dialkylaminopyrimidine carboxamides have also been conducted, though the specific targets identified in that context are not directly related to the kinases discussed above. acs.org The chemical structure of this compound, with its pyrimidine core, makes it a likely candidate for interaction with ATP-binding proteins. ontosight.aibldpharm.com

Pathway-Level Interventions in Cellular Systems

Beyond individual enzyme inhibition, it is crucial to understand how pyrimidinamine analogs affect entire signaling pathways within a cellular context.

Effects on Cellular Proliferation Pathways in in vitro Models

The anti-proliferative effects of pyrimidinamine derivatives have been demonstrated in various in vitro cancer models. These effects are a direct consequence of the inhibition of key enzymes in proliferation pathways.

Induction of Apoptosis in Cellular Contexts

The ability of pyrimidine derivatives to induce apoptosis, or programmed cell death, is a cornerstone of their investigation as potential therapeutic agents. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways, primarily involving the regulation of key proteins in the apoptotic cascade.

Research into a series of pyrimidine derivatives featuring aryl urea (B33335) moieties has demonstrated their capacity to induce apoptosis in colon cancer cell lines. nih.gov One particular compound, identified as 4b, was found to be highly effective against the SW480 colon cancer cell line. nih.gov Mechanistic analysis showed that this compound halts the cell cycle in the G2/M phase and initiates apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved PARP, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it was observed to cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov Studies on similar pyrrolo[2,3-d]pyrimidine derivatives confirm this mechanism, showing an induction of the mitochondrial apoptotic pathway through the upregulation of Bax and downregulation of Bcl-2, which in turn activates caspase-9 and caspase-3. nih.gov

Other pyrimidinamine derivatives have also been shown to induce apoptosis by generating reactive oxygen species (ROS). researchgate.net Elevated ROS levels can arrest tumor growth and trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net For instance, compound 7n, a pyrimidinamine derivative, was found to block K562 human chronic myeloid leukemia cells in the G2/M phase of the cell cycle and induce apoptosis in a manner dependent on both concentration and time. researchgate.net Similarly, another derivative, L20, which contains the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, was also effective in promoting apoptosis in K562 cells. tandfonline.com

The induction of apoptosis is a frequently used benchmark to assess the anticancer potential of chemical compounds. tandfonline.com A dual CDK6/9 inhibitor with a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine structure, known as compound 66, was shown to significantly induce apoptosis in MDA-MB-231 breast cancer cells at higher concentrations. sci-hub.se This suggests that pyrimidine derivatives can trigger cell death through unique mechanisms, potentially involving the dual inhibition of key cellular kinases. sci-hub.se

Table 1: Effect of Pyrimidine Derivatives on Apoptotic Marker Expression

| Compound Class/Derivative | Cell Line | Upregulated Pro-Apoptotic Factors | Downregulated Anti-Apoptotic Factors | Reference |

|---|---|---|---|---|

| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon) | Bax, Cleaved PARP, Ikb-α | Bcl-2 | nih.govresearchgate.net |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | Bax, Caspase-9, Caspase-3, Cleaved PARP | Bcl-2 | nih.gov |

| Pyrimidinamine derivative (7n) | K562 (Leukemia) | ROS | - | researchgate.net |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (66) | MDA-MB-231 (Breast) | Apoptotic Ratio (general) | - | sci-hub.se |

Modulation of Signal Transduction Processes

Pyrimidine derivatives have been shown to exert their cellular effects by modulating various signal transduction pathways, which are critical for cell growth, differentiation, and survival.

One area of investigation involves the mitogen-activated protein kinase (MAPK) pathway. A synthetic pyrimidine derivative, MS-430, was found to influence the intracellular signal transduction cascade that leads to the neuronal differentiation of PC12h cells. nih.gov Specifically, MS-430 prolonged the phosphorylation of MAPK induced by both nerve growth factor (NGF) and epidermal growth factor (EGF), suggesting its role in modulating this key signaling pathway. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK (MAPK) signaling pathway. nih.gov These compounds were shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, thereby inhibiting tumor growth. nih.gov

The activity of pyrimidine derivatives as kinase inhibitors is a significant aspect of their mechanism of action. For example, imatinib, a well-known anticancer drug containing a phenylaminopyrimidine structure, functions by inhibiting the constitutive kinase activity of the BCR-ABL fusion protein found in chronic myeloid leukemia (CML). researchgate.net This deregulation of signal transduction pathways is responsible for abnormal cell cycling and the inhibition of apoptosis. researchgate.net Further research has led to the discovery of pyrimidine derivatives that act as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9). sci-hub.se Compound 66, a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative, was shown to directly bind to and inhibit both CDK6 and 9, leading to the suppression of their downstream signaling, cell cycle arrest, and apoptosis. sci-hub.se

Antimicrobial Mechanism Research

The antimicrobial properties of pyrimidine derivatives are an active area of research, with several mechanisms of action being explored. The pyrimidine structure is an important component of endogenous molecules like DNA and RNA, which allows its derivatives to potentially interact with genetic material and essential enzymes in microbial cells. nih.gov

One of the proposed antimicrobial mechanisms is the intercalation of these compounds into bacterial DNA. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing structural distortions that can interfere with crucial cellular processes like DNA replication and repair, ultimately leading to cell death. mdpi.com Studies on niacinamide, a planar molecule, have shown that it can intercalate into bacterial DNA, causing a reduction in its melting temperature and localized destabilization of the helix. mdpi.com This "disruptive intercalation" is suggested as the basis for its antimicrobial activity. mdpi.com Similarly, some antineoplastic agents like Mitoxantrone and Pirarubicin are known to function as DNA intercalators, and this property contributes to their ability to inhibit bacterial DNA repair mechanisms. plos.org While the exact mechanism for many pyrimidine-based antimicrobials is still under investigation, their structural similarity to DNA bases makes DNA interaction a plausible mode of action. nih.gov

Computational docking studies have been used to explore the interactions between pyrimido[4,5-d]pyrimidine (B13093195) derivatives and various essential bacterial proteins. acgpubs.org These studies help in identifying potential molecular targets and understanding the binding modes that could be responsible for the observed antimicrobial activity. acgpubs.org For instance, research on thieno[2,3-d]pyrimidinedione derivatives has identified compounds with potent activity against a range of multidrug-resistant Gram-positive bacteria, including MRSA and VRE. nih.gov Although the precise mechanism remains unknown, inhibition of specific bacterial proteins such as proteases, kinases, or folate-utilizing enzymes is considered a possibility. nih.gov

Table 2: Investigated Antimicrobial Mechanisms of Pyrimidine and Related Compounds

| Compound Class / Example | Proposed/Investigated Mechanism | Target Organisms/System | Reference |

|---|---|---|---|

| Pyrimidinamine | DNA/RNA Intercalation | General Antimicrobial | |

| Niacinamide | Disruptive DNA Intercalation | Bacteria | mdpi.com |

| Thieno[2,3-d]pyrimidinediones | Unknown (Potential enzyme inhibition) | Gram-positive bacteria (MRSA, VRE) | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Protein Binding (Computational) | Pseudomonas aeruginosa, Bacillus cereus, etc. | acgpubs.org |

| Mitoxantrone/Pirarubicin | DNA Intercalation, DNA repair inhibition | Bacteria | plos.org |

| 6-Chloro-2,4-diamino pyrimidine | General antimicrobial screen | Bacteria and Fungi | researchgate.netresearchgate.net |

Computational Chemistry and Cheminformatics in Pyrimidinamine Design and Analysis

Molecular Docking Simulations for Ligand-Target Interactions.mdpi.comd-nb.infoacs.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule to the active site of a protein.

For derivatives of 6-chloro-N-phenylpyrimidin-4-amine, molecular docking studies have been instrumental in predicting how these molecules fit into the active sites of their target proteins. For instance, in the context of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia, docking studies revealed that pyrimidine-4,6-diamine-based compounds bind within a hydrophobic active site. nih.gov Key residues such as K644, C694, F691, E692, N701, D829, and F830 were identified as critical for ligand binding. nih.gov Similarly, in studies targeting histone deacetylases (HDACs), the cap moiety of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives was observed to bind to a hydrophobic region on the surface of the catalytic site, while the linker and zinc-binding group (ZBG) extend into a narrow tunnel. nih.gov

The pyrimidine (B1678525) ring itself often plays a crucial role in forming hydrogen bonds within the hinge region of kinases. For example, the nitrogen atom of the pyrimidine can act as a hydrogen bond acceptor with backbone amide groups of key residues like Met623 in Axl kinase. google.com The phenyl group attached to the pyrimidine core typically occupies a hydrophobic pocket, and substitutions on this ring can be optimized to enhance binding affinity and selectivity.

Table 1: Key Interacting Residues Identified Through Molecular Docking

| Compound Class | Target Protein | Key Interacting Residues | Source |

|---|---|---|---|

| Pyrimidine-4,6-diamines | FMS-like tyrosine kinase-3 (FLT3) | K644, C694, F691, E692, N701, D829, F830 | nih.gov |

| 5-Chloro-4-((substituted phenyl)amino)pyrimidines | Histone Deacetylases (HDACs) | Hydrophobic surface region, narrow tunnel | nih.gov |

| Substituted N-phenylpyrimidin-2-amines | Axl Kinase | Met623 (hinge region) | google.com |

| 1,2,3-Triazole-pyrimidine hybrids | Lysine-specific demethylase 1 (LSD1) | Tyr761, Arg316, Lys661, Trp751, Leu659 | semanticscholar.org |

Conserved water molecules within the active site of a protein can play a crucial role in mediating ligand-protein interactions. These water molecules can form hydrogen bond bridges between the ligand and the protein, contributing significantly to the binding affinity. In the case of 1,2,3-triazole derivatives of pyrimidines targeting lysine-specific demethylase 1 (LSD1), a conserved water molecule was found to mediate a hydrogen bond between the ligand and the flavin adenine (B156593) dinucleotide (FAD) cofactor. semanticscholar.org This interaction was key to the inhibitory activity of the compound. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For N-phenylpyrimidine-4-amine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.gov

In a study on pyrimidine-4,6-diamine-based FLT3 inhibitors, both comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) models were established. nih.gov These models yielded high correlation coefficients (CoMFA: q² = 0.802, r² = 0.983; CoMSIA: q² = 0.725, r² = 0.965), indicating a strong predictive power. nih.gov The contour maps generated from these models provided valuable insights into the structural requirements for enhanced inhibitory activity, guiding the design of new, more potent compounds. nih.gov Similarly, a robust QSAR model was developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, which accurately predicted the high inhibitory potency of newly designed compounds. tandfonline.com

Density Functional Theory (DFT) Analysis for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations can provide insights into the electronic properties and reactivity of molecules.

For halogen-substituted 6-chloro-N-phenyl-pyrazine-2-carboxamides, which share structural similarities with the core pyrimidine amine scaffold, DFT analysis has been used to study their spectral characteristics and reactive properties. chemrxiv.org Such studies help in understanding the distribution of electron density, identifying the most probable sites for electrophilic and nucleophilic attacks, and predicting the molecule's stability. chemrxiv.orgresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can further elucidate the reactive nature of the compounds. researchgate.netchemrxiv.orgresearchgate.net

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a computational strategy used in drug design to identify novel molecular scaffolds that can mimic the activity of a known active compound. This approach is particularly useful for discovering new chemical series with improved properties, such as better ADME profiles or novel intellectual property positions.

The this compound scaffold has been utilized in scaffold hopping and molecular hybridization strategies. For example, a structure-based molecular hybridization approach was employed to design and synthesize novel compounds based on this scaffold. molaid.com In another instance, a scaffold hopping strategy was used to move from a 2-phenyloxazolo[4,5-b]pyridine (B2659608) to a 2-phenylimidazo[1,2-a]pyrimidine, eventually leading to potent proteasome inhibitors. dundee.ac.uk This demonstrates the versatility of the pyrimidine core in generating diverse chemical matter.

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with enhanced activity or a dual mode of action. This has been a successful strategy in developing antimalarial drugs, where 4-aminoquinoline (B48711) and pyrimidine moieties have been combined. rsc.org

Prediction of Molecular Properties for Research Applications (e.g., ADME-related properties relevant to in vitro studies)nih.govnih.govchemrxiv.orgnih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. Computational models are widely used to predict these properties, helping to prioritize compounds for synthesis and further testing.

For various derivatives of the pyrimidine-amine scaffold, ADME predictions have been integral to their development. mdpi.com In the design of novel JAK3 inhibitors, promising ADMET properties were predicted for the new compounds, suggesting their potential as viable drug candidates. tandfonline.com Similarly, for N-phenylpyrimidine-4-amine derivatives targeting FLT3, the assessment of physicochemical properties, bioavailability, and ADMET profiles was a key part of the computational modeling study. nih.gov These predictions help to de-risk projects by identifying potential liabilities early on. rsc.org

Table 2: Predicted ADME Properties for a Representative Pyrimidine Derivative

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Molecular Weight | 219.68 g/mol | uni.lu |

| XlogP | 3.2 | uni.lu |

| Hydrogen Bond Donors | 1 | uni.lu |

| Hydrogen Bond Acceptors | 3 | uni.lu |

| Rotatable Bonds | 1 | uni.lu |

| Topological Polar Surface Area | 38.1 Ų | uni.lu |

| Oral Bioavailability | Good (predicted) | tandfonline.commdpi.com |

| Blood-Brain Barrier Permeation | Variable (depends on specific substitutions) | rsc.org |

| CYP450 Inhibition | Often a consideration for optimization | rsc.org |

| hERG Inhibition | Often a consideration for optimization | rsc.org |

Applications of Pyrimidinamine Research As Chemical Probes and Scaffold Elements

Utility in Chemical Biology as Tool Compounds for Pathway Elucidation

In the realm of chemical biology, derivatives of 6-chloro-N-phenylpyrimidin-4-amine serve as crucial tool compounds for investigating and clarifying biological pathways. By interacting with specific molecular targets like enzymes and receptors, these compounds can help researchers understand complex cellular processes. For instance, certain pyrimidine (B1678525) derivatives have been utilized to probe the mechanisms of action of various biological pathways, shedding light on their roles in both healthy and diseased states. The ability to synthesize a library of related compounds from the this compound scaffold allows for systematic structure-activity relationship (SAR) studies, which are essential for identifying the key structural features responsible for a compound's biological activity.

Pyrimidinamine Derivatives as Agricultural Research Agents

The pyrimidine scaffold is a well-established feature in many commercial agrochemicals. nih.govfrontiersin.orgbohrium.com Research into derivatives of this compound has led to the discovery of compounds with significant potential in agriculture, particularly in crop protection.

A significant area of research has focused on the fungicidal properties of pyrimidinamine derivatives. Numerous studies have demonstrated the efficacy of these compounds against a variety of plant pathogenic fungi. nih.govfrontiersin.orgbohrium.comfrontiersin.orgtandfonline.com For example, novel pyrimidine derivatives have shown potent antifungal activities, in some cases exceeding those of commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov The mechanism of action often involves the inhibition of essential fungal enzymes, disrupting processes like cell wall synthesis. mdpi.com

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives

| Compound/Fungus | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 5o vs. Phomopsis sp. | 100 | 10.5 | frontiersin.orgbohrium.com |

| Pyrimethanil vs. Phomopsis sp. | 85.1 | 32.1 | frontiersin.orgbohrium.com |

| Compound 9n vs. Phomopsis sp. | - | 25.4 | tandfonline.com |

| Compound 9o vs. Phomopsis sp. | - | 31.6 | tandfonline.com |

| Compound 9 vs. Cucumber Downy Mildew | - | 0.19 mg/L | acs.org |

| Diflumetorim vs. Cucumber Downy Mildew | - | > 0.19 mg/L | acs.org |

This table is interactive. Click on the headers to sort the data.

Beyond their fungicidal properties, pyrimidinamine derivatives have also been investigated for their potential as insecticides and acaricides. researchgate.netacs.org Research has shown that certain derivatives exhibit significant activity against pests such as aphids and spider mites. For instance, a series of novel pyrimidinamine derivatives containing a phenyloxazole moiety displayed remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus. researchgate.net One particular compound, 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, demonstrated potency against A. fabae that was superior to the commercial insecticide imidacloprid. researchgate.net

Pyrimidinamine Scaffolds in Material Science and Organic Synthesis

The chemical reactivity of the this compound scaffold makes it a valuable building block in both material science and organic synthesis. nih.govresearchgate.net The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov This has been exploited to create libraries of polysubstituted pyrimidine derivatives for various applications. nih.gov In material science, pyrimidine-based compounds are explored for their potential photophysical properties. mdpi.com In organic synthesis, the pyrimidine core serves as a versatile platform for constructing more complex heterocyclic systems. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 6 Chloro N Phenylpyrimidin 4 Amine

Development of Advanced Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is well-established, but there remains a need for more efficient, versatile, and environmentally friendly methods. A common route for synthesizing related compounds, such as 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, involves a multi-step process. This process starts with the reaction of 4,6-dichloro-5-nitro-pyrimidine with an appropriate aniline (B41778), followed by the reduction of the nitro group using reagents like iron powder and ammonium (B1175870) chloride nih.gov.

Deeper Elucidation of Specific Molecular Interactions and Cellular Pathways

Future work should aim to co-crystallize 6-chloro-N-phenylpyrimidin-4-amine and its derivatives with their specific biological targets. This would provide a precise map of the binding site interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that determine binding affinity and selectivity. Such studies are essential for understanding the mechanism of action. For example, derivatives of the parent scaffold have been shown to inhibit enzymes like USP1/UAF1, a key regulator of the DNA damage response, leading to increased levels of monoubiquitinated PCNA and subsequent cell death in cancer lines nih.gov. Further investigation into these and other cellular pathways affected by pyrimidinamine ligands will be crucial.

Exploration of Novel Biological Targets for Pyrimidinamine Ligands

The pyrimidinamine scaffold has demonstrated activity against a wide array of biological targets, underscoring its versatility. Fused pyrimidine cores are particularly well-known as privileged scaffolds for kinase inhibitors nih.gov. Research has identified numerous potential targets for this class of compounds.

Future research should continue to explore novel biological targets. The inherent structural features of pyrimidinamines make them suitable for targeting enzyme active sites. High-throughput screening of pyrimidinamine libraries against diverse panels of enzymes, receptors, and other proteins could uncover entirely new therapeutic applications. Given the rise of multi-drug resistance, exploring these compounds for activity against novel targets in infectious diseases is also a promising avenue mdpi.com.

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | ZAP-70, EGFR, CDK2, CDK4/6, PLK1 nih.govmdpi.comeurekaselect.comnih.gov | Cancer, Autoimmune Diseases |

| Enzymes | USP1/UAF1, Cholinesterases, COX-2, Carbonic Anhydrase nih.govmdpi.comnih.gov | Cancer, Neurodegenerative Diseases, Inflammation |

| Other Proteins | BRD4 mdpi.com | Cancer |

Integration of in silico and Experimental Approaches for Rational Design

The synergy between computational (in silico) and experimental methods has become a powerful paradigm in modern drug discovery. This approach allows for the rational design of new molecules with improved potency and selectivity. The process typically involves using computational tools like molecular docking to predict how well a designed compound will bind to a specific biological target eurekaselect.combiotech-asia.org. These predictions can then guide the synthesis of the most promising candidates, which are subsequently evaluated through in vitro and in cellulo biological assays eurekaselect.commdpi.com.

This integrated approach has been successfully applied to pyrimidine derivatives to identify inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and cholinesterases eurekaselect.comnih.govnih.gov. For example, molecular docking studies can reveal key interactions, such as hydrogen bond formation between the pyrimidine scaffold and amino acid residues in the ATP-binding site of a kinase nih.gov. Future efforts should leverage more advanced computational techniques, such as molecular dynamics simulations, to better predict the binding affinity and conformational dynamics of ligands. Combining these predictive models with robust experimental validation will accelerate the discovery of new lead compounds based on the this compound scaffold.

Expansion of Pyrimidinamine Scaffold Diversity for Targeted Research

The this compound structure serves as a "privileged heterocyclic scaffold," meaning it is a versatile starting point for creating a wide range of biologically active molecules nih.gov. Modifying this core structure is a key strategy for tuning its properties to interact with specific biological targets.

Future research should focus on systematically exploring the chemical space around this scaffold. This can be achieved by introducing a variety of functional groups at different positions on the pyrimidine and phenyl rings. For instance, research on related pyrido[2,3-d]pyrimidines has shown that introducing groups like benzotriazole, triflate, iodine, or even a triple bond can lead to new derivatives with distinct properties nih.gov. Expanding this "scaffold diversity" allows for the fine-tuning of a compound's activity and selectivity for a particular target, such as a specific protein kinase nih.govnih.gov. This strategic derivatization is essential for developing highly targeted therapies and for creating chemical probes to study the function of novel biological targets.

Q & A

Q. What are the standard synthetic routes for 6-chloro-N-phenylpyrimidin-4-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution, where 6-chloropyrimidin-4-amine reacts with aniline derivatives under controlled conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like triethylamine to enhance reactivity . Optimization involves systematic variation of molar ratios, reaction time, and purification methods (e.g., column chromatography) to achieve yields >75%.

Q. Which analytical techniques are most effective for characterizing this compound?

Characterization relies on:

Q. How does the chlorine substituent influence the compound’s reactivity in further functionalization?

The chlorine at position 6 activates the pyrimidine ring for nucleophilic substitution, enabling reactions with amines, thiols, or alkoxides. Comparative studies with non-chlorinated analogs show reduced reactivity, underscoring the chlorine’s role as a leaving group .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for synthesizing this compound derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for substitution reactions. Tools like Gaussian or ORCA, combined with cheminformatics (e.g., RDKit), help prioritize experimental conditions. ICReDD’s workflow integrates computation and experiment to reduce trial-and-error approaches .

Q. How can contradictory data in solvent-dependent reaction outcomes be resolved?

Conflicting solvent effects (e.g., polar aprotic vs. protic solvents) require systematic Design of Experiments (DoE) to isolate variables. Fractional factorial designs can identify interactions between solvent polarity, temperature, and catalyst load. Statistical validation (ANOVA) ensures reproducibility .

Q. What strategies optimize multi-step synthesis of this compound analogs for medicinal chemistry?

Q. How does steric hindrance from the N-phenyl group affect regioselectivity in cross-coupling reactions?

The bulky phenyl group directs electrophilic attacks to the less hindered position 2 of the pyrimidine ring. Comparative kinetic studies with substituted anilines (e.g., ortho- vs. para-substituted) quantify steric effects via Hammett plots .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.

- Critical quality attributes (CQAs) : Define acceptable ranges for purity, yield, and particle size.

- Scale-down models : Mimic industrial conditions in lab-scale reactors (e.g., continuous stirred-tank reactors) .

Q. How are impurities identified and mitigated during synthesis?

- LC-MS/MS detects trace by-products (e.g., di-substituted pyrimidines).

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove impurities.

- Reaction quenching : Control pH to prevent degradation during workup .

Bridging Fundamental and Applied Research

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.